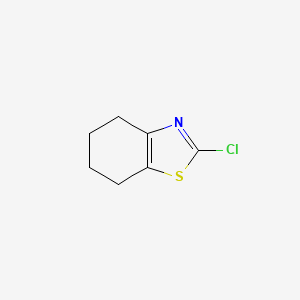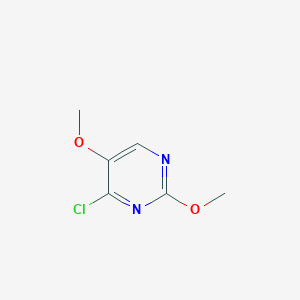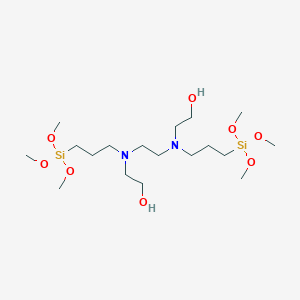
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, including “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid”, under mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is represented by the SMILES stringO=C(OC)C1=CC=C(OC)C(B(O)O)=C1 . The molecular weight is 209.99 . Physical And Chemical Properties Analysis
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a solid substance . The empirical formula is C9H11BO5 .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the field of organic chemistry for creating carbon-carbon bonds. This reaction is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Molecular Switches
The boronic acid derivative can be involved in the synthesis of 9,10-diarylanthracenes , which are compounds of interest for their application as molecular switches. These switches have potential uses in molecular electronics and photonics.
Development of Boron Reagents
Research has shown that ethers can catalyze reactions involving boron reagents . This has led to the development of new borane reagents, with (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid being a potential candidate for such applications due to its structural properties.
Friedel-Crafts Alkylation
The compound is a reactant in Friedel-Crafts alkylation , a crucial reaction for introducing alkyl groups into an aromatic system. This reaction is significant in the production of a wide range of aromatic compounds.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, also known as METHYL 3-BORONO-4-METHOXYBENZOATE, is primarily used in the Suzuki–Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a metal catalyst, typically palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the synthesis of biaryl compounds, which are important in various fields including pharmaceuticals and materials science . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is solid at room temperature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular effect of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds. The specific effects would depend on the nature of the organic groups involved in the reaction .
Action Environment
The action of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of the reaction . The compound’s stability might also be affected by factors such as temperature and the presence of other chemicals .
Propriétés
IUPAC Name |
(2-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431568 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221006-63-9 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)


![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)






